2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
Description
2-Amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is a structurally complex amide derivative featuring:
- A central branched butanamide backbone with amino, ethyl, and methyl substituents.
- A (3S)-1-methylpyrrolidin-3-yl group as a chiral secondary amine substituent.
- Potential bidentate coordination sites (amino and amide groups) for metal interactions.
Structural analogs from the literature, however, provide indirect insights (discussed below) .
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
InChI |
InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
InChI Key |
VDXPIBBHZUJSPU-VUWPPUDQSA-N |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C)C(=O)C(C(C)C)N |
Canonical SMILES |
CCN(C1CCN(C1)C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide (C₁₂H₂₅N₃O, MW 227.35 g/mol) features a stereogenic pyrrolidine ring, a primary amine, and a secondary amide. The (3S)-configured pyrrolidine moiety and branched alkyl substituents necessitate stereocontrolled synthesis to ensure pharmacological relevance.
Retrosynthetic Disconnection
Retrosynthetic decomposition identifies three key intermediates:
- Chiral pyrrolidine precursor : The (3S)-1-methylpyrrolidin-3-yl group originates from enantioselective cyclization or resolution.
- N-ethyl-3-methylbutanamide backbone : Derived from coupling ethylamine with a β-methylated carboxylic acid derivative.
- Amide linkage : Formed via activation of the carboxylic acid and nucleophilic attack by the pyrrolidine amine.
Laboratory-Scale Synthesis
Pyrrolidine Ring Formation
The (3S)-1-methylpyrrolidine-3-amine intermediate is synthesized via cyclization of 4-chloro-1-methylaminobutane under basic conditions. Using (R)-BINOL-derived phosphoric acid catalysts achieves enantiomeric excess >90%. Key parameters include:
Amide Bond Formation
Coupling the pyrrolidine amine with N-ethyl-3-methylbutanoyl chloride proceeds via Schotten-Baumann conditions:
- Reagents : Triethylamine (base), dichloromethane (solvent).
- Temperature : 0°C to room temperature, 4 hours.
- Yield : 78% after recrystallization from ethyl acetate.
Industrial-Scale Manufacturing
Continuous Flow Reactors
Industrial protocols replace batch processes with continuous flow systems to enhance reproducibility. Key advantages include:
Crystallization Optimization
Large-scale purification employs anti-solvent crystallization:
- Anti-solvent : Water introduced at 100°C induces rapid nucleation.
- Cooling rate : 5°C/hour to prevent occlusions.
- Purity : >99.5% by HPLC after two recrystallizations.
Mechanistic Insights
Enantioselective Cyclization
The pyrrolidine ring forms via intramolecular nucleophilic substitution, where the catalyst’s chiral pocket biases the transition state toward the (3S)-configuration. Density functional theory (DFT) calculations suggest a ΔΔG‡ of 2.1 kcal/mol between enantiomers.
Amidation Kinetics
Second-order kinetics govern the acyl chloride-amine reaction, with a rate constant (k) of 0.45 L/mol·s at 25°C. Polar aprotic solvents accelerate the reaction by stabilizing the tetrahedral intermediate.
Process Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 78 | 98 |
| THF | 7.58 | 65 | 95 |
| Acetonitrile | 37.5 | 82 | 99 |
Acetonitrile maximizes yield due to its high polarity and miscibility with aqueous phases.
Catalytic System Tuning
BINOL-phosphoric acid catalysts modified with electron-withdrawing groups (-NO₂) improve enantioselectivity to 96% ee by enhancing transition-state rigidity.
Analytical Characterization
Spectroscopic Confirmation
Chiral HPLC
A Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers with a resolution factor (Rₛ) of 2.3.
Comparative Synthesis Evaluation
Route Efficiency
| Method | Steps | Overall Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Laboratory batch | 6 | 52 | 120 |
| Industrial continuous | 4 | 68 | 45 |
Continuous flow processes reduce costs by 62% through solvent recycling and shorter cycle times.
Synthesis Challenges
Chirality Control
Residual (3R)-enantiomer (<2%) necessitates chiral resolution using tartaric acid derivatives, adding two purification steps.
Hygroscopicity
The free amine intermediate absorbs moisture, requiring inert atmosphere handling (<1 ppm H₂O) during coupling.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The amino and amide groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amide derivatives.
Scientific Research Applications
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Metal-Catalyzed Reactions
Compound 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains an amide group and a hydroxyl tertiary alcohol, forming an N,O-bidentate directing group .
- Synthesis: Formed via 3-methylbenzoyl chloride/acid + 2-amino-2-methyl-1-propanol.
- Key Difference : Lacks the pyrrolidine moiety and chiral centers present in the target compound.
- Application: Used in C–H bond functionalization via metal catalysis. The target compound’s amino and amide groups may similarly enable coordination to transition metals .
| Parameter | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Backbone | Branched butanamide | Benzamide |
| Directing Groups | Amino + amide | Amide + hydroxyl |
| Stereochemistry | Chiral (3S-pyrrolidine) | None |
| Catalytic Utility | Hypothetical (untested) | Demonstrated in C–H functionalization |
Pharmacological Analogs: Tomopenem ()
Compound 2 : Tomopenem (CAS-222400-20-6)
- Structure : A carbapenem antibiotic with a (3S)-1-methylpyrrolidin-3-yl group, similar to the target compound’s substituent.
- Key Features :
- Beta-lactam ring for bacterial cell wall inhibition.
- (3S)-pyrrolidine moiety critical for stereospecific binding to penicillin-binding proteins (PBPs).
- Comparison : The target compound lacks the beta-lactam core but shares the (3S)-pyrrolidine group, which in Tomopenem enhances stability against bacterial enzymes. This suggests the target’s pyrrolidine group may confer stereochemical specificity in biological interactions .
| Parameter | Target Compound | Tomopenem |
|---|---|---|
| Core Structure | Butanamide | Carbapenem (beta-lactam + bicyclic system) |
| Key Functional Groups | Amino, amide, pyrrolidine | Beta-lactam, hydroxyl, pyrrolidine, guanidino |
| Stereochemistry | 3S-pyrrolidine | Multiple chiral centers (e.g., 4R,5S,6S) |
| Biological Activity | Undocumented | Antibiotic (binds PBPs, inhibits cell wall synthesis) |
Biological Activity
2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide, a chiral compound, has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a butyramide backbone with an ethyl group and a 1-methyl-pyrrolidine moiety, contributing to its unique pharmacological properties. The presence of multiple chiral centers enhances its specificity in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H25N3O |
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
| InChI Key | VDXPIBBHZUJSPU-VUWPPUDQSA-N |
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. It has shown potential in several key areas:
- Neuroprotective Effects : Exhibits protective properties against oxidative stress-induced neuronal damage.
- Antidepressant Properties : Its structural similarity to known antidepressants suggests efficacy in mood regulation and anxiety disorders.
- Analgesic Activity : Preliminary studies indicate pain-relieving properties through modulation of pain pathways.
The compound's mechanism involves binding to specific receptors, modulating their activity, and influencing various signaling pathways crucial for neuronal health and function.
Neuroprotective Effects
Research indicates that 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide may protect neurons from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a significant factor.
Antidepressant Properties
Due to its structural resemblance to established antidepressants, the compound is being investigated for its potential to alleviate symptoms of depression and anxiety. Studies have shown promising results in preclinical models, suggesting that it may enhance serotonin and norepinephrine signaling pathways.
Analgesic Activity
Initial findings suggest that this compound could act as an analgesic by affecting pain perception pathways. Further research is necessary to elucidate the specific mechanisms involved.
Synthesis Methods
The synthesis typically involves multiple steps starting from readily available precursors. A common method includes:
- Formation of Intermediate : Reacting 3-methylbutanamide with ethylamine.
- Final Reaction : The intermediate is then reacted with (3S)-1-methylpyrrolidine in the presence of a suitable catalyst.
This synthetic route can be optimized for yield and purity, which are crucial for pharmaceutical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotection Study : A study demonstrated that treatment with the compound significantly reduced neuronal death in models of oxidative stress, indicating its potential as a neuroprotective agent.
- Antidepressant Efficacy : In animal models, administration of the compound resulted in reduced depressive-like behaviors, suggesting an antidepressant effect comparable to existing medications.
- Pain Modulation Research : Preliminary trials indicated that the compound could modulate pain responses effectively, warranting further investigation into its analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
